![molecular formula C20H15ClN4O4S B2828222 5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-82-1](/img/structure/B2828222.png)
5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O4S and its molecular weight is 442.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds, especially those incorporating pyrimidine, furan, and thiazole rings, represents a significant area of interest due to their wide range of pharmaceutical and agrochemical applications. For example, the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives highlights the utility of such compounds in constructing complex molecular architectures with potential biological activity (Yin et al., 2008). These methodologies could be applicable or adaptable to the synthesis and functionalization of the compound , providing pathways to explore its applications further.
Photovoltaic Applications
The design and synthesis of novel electron-withdrawing groups, as seen in certain pyrimidine derivatives, have implications in the development of materials for photovoltaic applications. A study on the synthesis of small molecules incorporating oligothiophene as an electron-donating unit and novel electron-accepting units showed potential in creating materials with broad absorption ranges and promising efficiencies for solar energy conversion (Li et al., 2012). Such research underscores the potential utility of complex heterocyclic compounds in enhancing the performance of photovoltaic devices.
Antimicrobial and Anti-inflammatory Activities
The synthesis of new heterocyclic compounds, such as furothiazolo pyrimido quinazolinones, and their evaluation for antimicrobial activity illustrates the potential of pyrimidine derivatives in developing new therapeutic agents. These compounds exhibited significant growth inhibition against various bacterial and fungal strains, highlighting their potential as leads for antimicrobial drug discovery (Abu‐Hashem, 2018). Such studies suggest that the compound could also be explored for its biological activities, leveraging the structural diversity of heterocyclic compounds for therapeutic applications.
Electrochemical Studies
The investigation of the electrochemical behavior of heterocyclic compounds provides insights into their potential applications in materials science, including sensors and conducting polymers. For instance, the study of the electrochemical behavior of certain pyrimidine derivatives could inform the development of new electroactive materials with specific redox properties, which are valuable in various technological applications (Ghanem et al., 2017). Such research could pave the way for utilizing the compound in electrochemical applications, benefiting from its unique structural features.
properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)14-4-3-9-29-14)30-10-13(26)11-5-7-12(21)8-6-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCPHNPBSCBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)C4=CC=C(C=C4)Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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